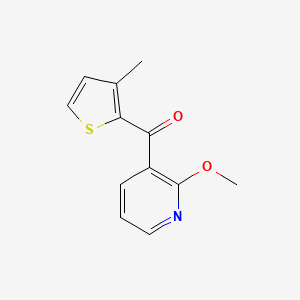

2-Methoxy-3-(3-methyl-2-thenoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-3-(3-methyl-2-thenoyl)pyridine, also known as MMP, is an organic compound that belongs to the class of pyridines. It has a molecular formula of C10H13NO2, and it is a colorless liquid with a faint odor. MMP is an important intermediate in the synthesis of various compounds, and it has a wide range of applications in scientific research.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

- Electrophilic Substitution Reactions : Katritzky, Tarhan, and Tarhan (1970) investigated the kinetics and mechanisms of electrophilic substitution in heteroaromatic compounds, revealing insights into the reactivity of methoxy-pyridine derivatives under nitration conditions Katritzky, Tarhan, & Tarhan, 1970.

- Reactions with Caesium Fluoroxysulphate : Stavber and Zupan (1990) explored the reactions of pyridine with CsSO4F, leading to regioselective synthesis of methoxy-chloropyridine derivatives, highlighting the influence of solvents on product distribution Stavber & Zupan, 1990.

- Synthesis of Antifungal and Antibacterial Compounds : Bhuva et al. (2015) synthesized and tested the biological activity of methoxy-pyridine derivatives, showing moderate activity against various bacteria and fungi, thus indicating their potential in medicinal chemistry Bhuva, Bhadani, Purohit, & Purohit, 2015.

Potential Applications

- Insecticidal and Anti-Juvenile-Hormone Activity : Cantín et al. (1999) identified compounds related to 2-methoxy-pyridine derivatives with significant in vivo anti-juvenile-hormone and insecticidal activities, suggesting applications in agriculture and pest control Cantín, Moya, Castillo, Primo, Miranda, & Primo-Yúfera, 1999.

- Catalysis and Organic Synthesis : Nyamato, Ojwach, and Akerman (2015) explored the use of (imino)pyridine palladium(II) complexes in ethylene dimerization, indicating the utility of methoxy-pyridine derivatives in catalytic processes Nyamato, Ojwach, & Akerman, 2015.

- Corrosion Inhibition : Ansari, Quraishi, and Singh (2015) studied the corrosion inhibition effect of pyridine derivatives on mild steel in acidic conditions, demonstrating the protective capabilities of methoxy-pyridine derivatives in industrial applications Ansari, Quraishi, & Singh, 2015.

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to result in sustained anti-inflammatory and antioxidant effects, although the extent of these effects may vary depending on the experimental conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions result in the formation of metabolites that are subsequently excreted from the body. The compound’s effects on metabolic flux and metabolite levels are also noteworthy, as it can influence the levels of key metabolites involved in inflammation and oxidative stress.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and lungs. Its localization and accumulation within these tissues are influenced by factors such as tissue-specific expression of transporters and binding proteins, as well as the compound’s physicochemical properties.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function. The compound’s subcellular localization also influences its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

(2-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-5-7-16-11(8)10(14)9-4-3-6-13-12(9)15-2/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUHMWJDLFEGPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C2=C(N=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642158 |

Source

|

| Record name | (2-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898785-87-0 |

Source

|

| Record name | (2-Methoxy-3-pyridinyl)(3-methyl-2-thienyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)